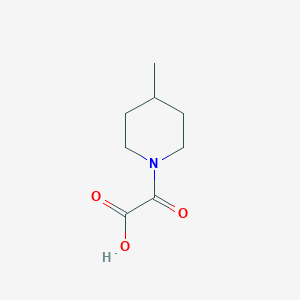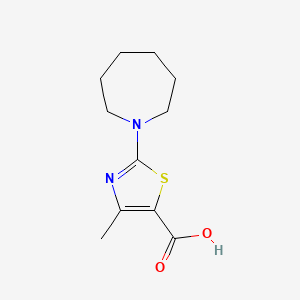
2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid
説明
“2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound has two carboxylic acid groups attached to the 3rd and 5th positions of the pyridine ring, and a 1-naphthyl group attached to the 4th position. The compound also has two methyl groups attached to the 2nd and 6th positions .
科学的研究の応用
Chemical Reactions and Derivatives
- Rearrangements and Derivatives : Treatment of related compounds with refluxing toluene or pyridine leads to the formation of various derivatives, such as 1,2,3,6-tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester and 5,6-dihydro-2,4-dimethyl-5-oxobenzo[c][2,7]naphthyridine-1-carboxylic acid ethyl ester. Acidic conditions can further transform these compounds (Kim, 1986).
Synthesis and Catalysis
- Free-Radical Substitution : Free-radical reactions, specifically Fenton-type reactions, are utilized for the selective substitution of dimethyl pyridine-2,6-dicarboxylate to produce various derivatives, demonstrating its utility in synthetic organic chemistry (Shelkov & Melman, 2005).
- Basic Ionic Liquid Catalyst : Basic ionic liquids, like [bmim]OH, catalyze the synthesis of certain derivatives from dimethyl pyridine-2,6-dicarboxylate, indicating potential in green chemistry applications (Liu, Hu, & Fu, 2018).
Molecular Synthesis and Characterization
- Synthesis of Complex Molecules : Complex molecules like 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester are synthesized using base catalyzed cyclocondensation, illustrating the compound's role in advanced organic syntheses (Nagarajaiah & Begum, 2015).
- Enantioselective Synthesis : Asymmetric Suzuki–Miyaura cross-coupling reactions utilize derivatives of dimethylpyridine for the enantioselective synthesis of chiral mono-naphthyl substituted pyridine derivatives (Pomarański et al., 2016).
Material Science and Imaging
- Luminescent Complexes : Complexes with Eu(III), Tb(III) ions using derivatives of pyridine-2,6-dicarboxylic acid exhibit strong luminescence, suggesting applications in materials science and biological imaging (Xiao et al., 2011).
Polymeric Applications
- Synthesis of Polyamides : New polyamides synthesized from derivatives of pyridine-2,6-dicarboxylic acid demonstrate its role in the creation of novel polymers with potential applications in various industries (Faghihi & Mozaffari, 2008).
Catalysis and Organic Synthesis
- Microwave-Assisted Synthesis : Microwave irradiation is used for efficient synthesis processes involving pyridine-2,6-dicarboxylic acid, representing an advancement in chemical synthesis techniques (Zhang et al., 2010).
特性
IUPAC Name |
2,6-dimethyl-4-naphthalen-1-ylpyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-10-15(18(21)22)17(16(19(23)24)11(2)20-10)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBKMEZFXODUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=CC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)

![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)


![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol](/img/structure/B1451711.png)